1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE
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Description
1-[(2-FLUOROPHENYL)METHYL]PIPERAZINE DIHYDROCHLORIDE is a useful research compound. Its molecular formula is C11H17Cl2FN2 and its molecular weight is 267.17. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally related to piperazine, which is known to interact with the gaba receptor . The GABA receptor plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Result of Action
The action of piperazine, a structurally related compound, results in the paralysis of worms, allowing for their expulsion from the host body .
Biological Activity
1-[(2-Fluorophenyl)methyl]piperazine dihydrochloride, commonly referred to as 1-(2-F-Bn)PZ HCl₂, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which may influence its pharmacological properties. Research indicates that this compound interacts with various neurotransmitter receptors, particularly those involved in mood regulation and neuroprotection.
Chemical Structure and Properties
The molecular formula of this compound is C10H14Cl2F2N2, with a molecular weight of approximately 267.17 g/mol. The structure features a piperazine ring substituted with a 2-fluorobenzyl group, contributing to its unique chemical behavior.
Interaction with Receptors
1-(2-F-Bn)PZ HCl₂ has been studied primarily for its interactions with serotonin receptors, notably the 5-HT1A and 5-HT2B receptors. These receptors are crucial in regulating various physiological processes including mood, cognition, and motor functions:
- Serotonin Receptors : Binding studies suggest that 1-(2-F-Bn)PZ HCl₂ exhibits significant affinity for these receptors, which may underlie its potential antidepressant effects .
- Neuroprotective Properties : Research indicates that this compound may possess neuroprotective qualities, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antidepressant Effects
Preclinical studies have explored the antidepressant-like effects of 1-(2-F-Bn)PZ HCl₂ in animal models. For instance, Liu et al. demonstrated that derivatives of this compound exhibited significant antidepressant activity in mice, suggesting potential therapeutic applications . However, further clinical studies are necessary to confirm these effects and establish safety profiles.
Comparative Analysis with Similar Compounds
The following table summarizes structural similarities and unique properties of compounds related to 1-(2-F-Bn)PZ HCl₂:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-Trifluoromethylphenyl)piperazine | Trifluoromethyl group on phenyl ring | Enhanced lipophilicity and receptor binding |
1-(4-Chlorophenyl)piperazine | Chlorine substituent on phenyl ring | Potentially different pharmacokinetics |
1-(2-Bromophenyl)piperazine | Bromine substituent on phenyl ring | Varying reactivity profiles |
1-(4-Nitrophenyl)piperazine | Nitro group on phenyl ring | Increased polarity affecting biological activity |
1-(4-Methoxyphenyl)piperazine | Methoxy group on phenyl ring | Altered electronic properties influencing activity |
Case Studies and Research Findings
Several case studies have highlighted the biological activities of this compound:
- Neuroprotection : Xu et al. investigated the neuroprotective effects of this compound in cellular models of neurodegeneration. Their findings indicated a reduction in oxidative stress markers and enhanced cell viability in neuronal cultures exposed to toxic agents .
- Antidepressant-Like Effects : In a study by Liu et al., mice treated with various derivatives of piperazine showed significant improvements in behavioral tests associated with depression, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;;/h1-4,13H,5-9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRGVOBZCMOWJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=CC=C2F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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